molecular formula C16H14O4 B1597691 Ethyl 4-phenoxybenzoylformate CAS No. 62936-33-8

Ethyl 4-phenoxybenzoylformate

Cat. No.: B1597691
CAS No.: 62936-33-8
M. Wt: 270.28 g/mol
InChI Key: CAQQVRYFFIRVIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-phenoxybenzoylformate can be synthesized through a multi-step process involving the reaction of diphenyl ether with oxalyl chloride in the presence of aluminum trichloride as a catalyst. The reaction is carried out in dichloromethane at low temperatures (around 5°C) to ensure high yield and purity . The intermediate product is then treated with ethyl oxalyl chloride under inert atmosphere conditions to obtain the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenoxybenzoylformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 4-phenoxybenzoylformate can be compared with other similar compounds such as:

  • Ethyl 4-phenylbenzoylformate
  • Ethyl 4-methoxybenzoylformate
  • Ethyl 4-chlorobenzoylformate

Uniqueness: this compound is unique due to its phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-phenoxybenzoylformate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, particularly focusing on its antioxidant, cytotoxic, and gastroprotective properties, as well as its implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group attached to a benzoylformate moiety. This structural configuration is believed to influence its biological activity, particularly in interactions with biological macromolecules.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. In this assay, the compound demonstrated significant free radical scavenging activity, suggesting its potential role in mitigating oxidative stress.

  • DPPH Scavenging Activity : The compound's ability to reduce DPPH radicals indicates its effectiveness as an antioxidant. The percentage of inhibition was calculated using the formula:
Inhibition =(A1A2A1)×100\text{Inhibition }=\left(\frac{A_1-A_2}{A_1}\right)\times 100

where A1A_1 is the absorbance of the control and A2A_2 is the absorbance of the sample.

Cytotoxicity

Cytotoxic studies using the MTT assay have shown that this compound exhibits varying degrees of cytotoxicity against different cell lines. The IC50 values were determined to assess its effectiveness in inhibiting cell growth.

Cell LineIC50 (µg/mL)
WRL68>100
HeLaTBD

These results indicate that while the compound may have some cytotoxic effects, it does not exhibit acute toxicity at higher concentrations (up to 1000 mg/kg) in animal models .

Gastroprotective Effects

The gastroprotective activity of this compound was evaluated in a rat model subjected to ethanol-induced gastric mucosal lesions. The study found that pretreatment with the compound significantly reduced gastric lesions and improved mucosal integrity.

Key findings include:

  • Reduction in Gastric Lesions : The compound reduced lesion area significantly compared to control groups.
  • Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration, indicating enhanced gastric protection.
  • Biochemical Markers : The treatment led to increased levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), suggesting improved antioxidant status .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Gastroprotective Study : In a controlled experiment, rats were treated with various doses of the compound before being exposed to ethanol. Results showed a dose-dependent reduction in gastric lesions alongside improved histological outcomes .
  • Antioxidant Efficacy : Research indicated that this compound effectively scavenged free radicals and enhanced antioxidant enzyme activities in vitro, supporting its potential use in oxidative stress-related conditions .

Properties

IUPAC Name

ethyl 2-oxo-2-(4-phenoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-19-16(18)15(17)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQQVRYFFIRVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374541
Record name Ethyl 4-phenoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-33-8
Record name Ethyl 4-phenoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of aluminum chloride (29.3 g) and dichloromethane (250 ml), ethyl chloroglyoxylate (22.3 ml) was added dropwise at 0° C. After stirring for 30 minutes, diphenyl ether (63.5 ml) was added dropwise over 30 minutes at 0° C. followed by stirring for 2 hours, the reaction mixture was poured onto ice (250 g) and stirred for 1 hour at room temperature. The dichloromethane layer was separated, washed with saturated aqueous sodium chloride, dried (MgSO4), and then concentrated. The residue was subjected to column chromatography on silica gel, and ethyl 4-phenoxyphenylglyoxylate (38.0 g, yield 70%) was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:10, v/v).
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
63.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 301 g (2.26 mol) of AlCl3 in CH2Cl2 (750 ml) a mixture of 383 g (2.25 mol) of 4-phenoxybenzene and 205 g (1.50 mol) of ethyl chloroglyoxylate in CH2Cl2 (750 ml) is added dropwise at ice-bath temperature during one hour. Thereafter, the mixture is gradually warmed up to room temperature and stirred overnight. Then, the reaction mixture is poured onto ice. The aq. solution is acidified to pH 3 with aqueous HCl solution, followed by an extraction with CH2Cl2. The extract is dried over anhydrous MgSO4. The desired product is purified by silica gel column chromatography using CH2Cl2-hexane mixture as eluent. 338 g of colorless oily 4-phenoxyphenyl glyoxylic acid ethyl ester is obtained (83%).
Name
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
383 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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